2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid
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Overview
Description
2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid is a complex organic compound that features a benzofuran moiety, a cyclohexyl group, and an acetic acid functional group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions The cyclohexyl group can be introduced through a series of reactions involving cyclohexanone and appropriate amines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential use in treating skin diseases such as cancer and psoriasis.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects . Additionally, the compound may inhibit specific signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic applications in skin diseases.
Uniqueness
2-[1-[(3-Methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid is unique due to its specific combination of a benzofuran moiety, a cyclohexyl group, and an acetic acid functional group. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.
Properties
IUPAC Name |
2-[1-[(3-methyl-1-benzofuran-2-carbonyl)amino]cyclohexyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-13-7-3-4-8-14(13)23-16(12)17(22)19-18(11-15(20)21)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUZXFCHCWPBCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3(CCCCC3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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